5-Nitro-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Nitro-4-(trifluoromethyl)pyridin-2-amine, also known as 2-Amino-5-nitro-4-(trifluoromethyl)pyridine, is a compound with the molecular weight of 207.11 . It is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine involves several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 5-Nitro-4-(trifluoromethyl)pyridin-2-amine is represented by the InChI code1S/C6H4F3N3O2/c7-6(8,9)3-1-5(10)11-2-4(3)12(13)14/h1-2H,(H2,10,11)
. Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
5-Nitro-4-(trifluoromethyl)pyridin-2-amine is a solid compound with a boiling point of 138-140°C . It is stored at ambient temperature .Scientific Research Applications
Chemical Properties and Storage
5-Nitro-4-(trifluoromethyl)pyridin-2-amine is a yellow solid with a molecular weight of 207.11 . It is stored at a temperature between 0-5°C .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including 5-Nitro-4-(trifluoromethyl)pyridin-2-amine, are widely used in the agrochemical industry . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical and Veterinary Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Various Ligands
The compound can be used in the synthesis of various ligands from corresponding amino substituted arenes and heteroarenes .
Future Applications
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make TFMP derivatives promising for future applications . It is expected that many novel applications of TFMP will be discovered in the future .
Intermediate in Chemical Reactions
2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
Mechanism of Action
Target of Action
Similar compounds with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .
Result of Action
Similar compounds have been used in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including 5-Nitro-4-(trifluoromethyl)pyridin-2-amine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
5-nitro-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)3-1-5(10)11-2-4(3)12(13)14/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWPMZRKCPVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-4-(trifluoromethyl)pyridin-2-amine |
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